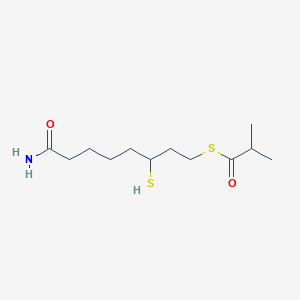
S-(2-Methylpropionyl)-dihydrolipoamide-E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Methylpropionyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, this compound is considered to be a fatty amide lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from 2-methyl-1-hydroxypropyl-THPP through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, this compound can be biosynthesized from lipoamide through its interaction with the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include isobutyryl-CoA dehydrogenase deficiency, the propionic acidemia pathway, 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, and 3-hydroxyisobutyric acid dehydrogenase deficiency.
S(8)-(2-methylpropanoyl)dihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a human metabolite.
科学研究应用
Biochemical Role and Mechanism of Action
S-(2-Methylpropionyl)-dihydrolipoamide-E is a derivative of lipoic acid and plays a significant role in cellular metabolism. It acts as a cofactor for several enzyme complexes involved in energy production and redox reactions. Its unique structure allows it to participate in the transfer of acyl groups, which is crucial in metabolic pathways.
Table 1: Enzymatic Functions of this compound
| Enzyme Complex | Function | Metabolic Pathway |
|---|---|---|
| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | Glycolysis to TCA cycle |
| Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | TCA cycle |
| Branched-Chain Keto Acid Dehydrogenase | Metabolizes branched-chain amino acids | Amino acid catabolism |
Clinical Applications
Recent studies have highlighted the potential clinical applications of this compound, particularly in the context of stroke risk assessment. A metabolomic study identified it as a biomarker for early diagnosis in patients at high risk for thrombotic strokes. The compound's concentration was found to be significantly lower in these patients compared to control groups, suggesting its utility as a diagnostic tool.
Case Study: Stroke Risk Assessment
In a cohort study involving high-risk stroke patients, this compound was analyzed using high-resolution metabolomics. The findings indicated:
- AUC (Area Under Curve) for this compound: 0.716
- Correlation with other biomarkers such as valine and 2-oxoglutarate.
These results underscore the compound's potential role in predictive diagnostics for cerebrovascular events .
Therapeutic Potential
The compound's antioxidant properties have been explored for therapeutic applications in neurodegenerative diseases. Its ability to mitigate oxidative stress could provide protective benefits against neuronal damage associated with conditions like Alzheimer's and Parkinson's disease.
Table 2: Therapeutic Applications of this compound
Future Directions and Research Needs
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects on cellular metabolism and pathology. Large-scale clinical trials are warranted to validate its efficacy as a biomarker and therapeutic agent.
属性
分子式 |
C12H23NO2S2 |
|---|---|
分子量 |
277.5 g/mol |
IUPAC 名称 |
S-(8-amino-8-oxo-3-sulfanyloctyl) 2-methylpropanethioate |
InChI |
InChI=1S/C12H23NO2S2/c1-9(2)12(15)17-8-7-10(16)5-3-4-6-11(13)14/h9-10,16H,3-8H2,1-2H3,(H2,13,14) |
InChI 键 |
UEFURMXXHJCLJP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)SCCC(CCCCC(=O)N)S |
规范 SMILES |
CC(C)C(=O)SCCC(CCCCC(=O)N)S |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















